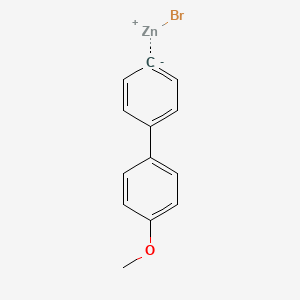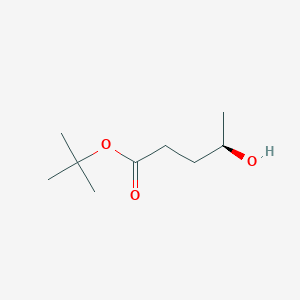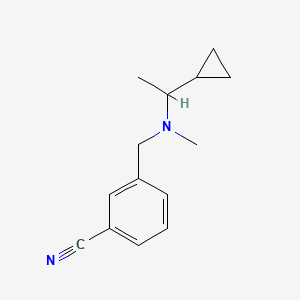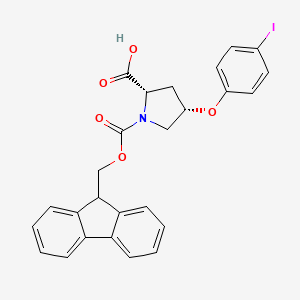
2,3-DimethylphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-DimethylphenylZinc bromide is an organozinc compound with the molecular formula C8H9BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a zinc atom bonded to a 2,3-dimethylphenyl group and a bromine atom. This reagent is valuable in various chemical transformations due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: 2,3-DimethylphenylZinc bromide can be synthesized through the reaction of 2,3-dimethylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc powder in THF.
- Addition of 2,3-dimethylbromobenzene to the zinc solution.
- Stirring the mixture at room temperature or under reflux conditions until the reaction is complete.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions: 2,3-DimethylphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent due to its ability to stabilize the organozinc reagent.
Major Products Formed:
Aryl-Aryl Coupling Products: When used in cross-coupling reactions, this compound forms biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
2,3-DimethylphenylZinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is employed in the preparation of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.
Industrial Chemistry: Used in the production of fine chemicals and specialty chemicals for various industrial applications.
作用機序
The mechanism of action of 2,3-DimethylphenylZinc bromide involves the transfer of the 2,3-dimethylphenyl group to an electrophilic substrate. The zinc atom acts as a nucleophilic center, facilitating the formation of new carbon-carbon bonds. The presence of the bromine atom enhances the reactivity of the compound, making it a valuable reagent in organic synthesis.
類似化合物との比較
PhenylZinc bromide: Similar in structure but lacks the methyl groups on the phenyl ring.
2,4-DimethylphenylZinc bromide: Similar but with methyl groups at different positions on the phenyl ring.
2,3-DimethylphenylMagnesium bromide: A Grignard reagent with similar reactivity but contains magnesium instead of zinc.
Uniqueness: 2,3-DimethylphenylZinc bromide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of zinc also imparts different reactivity compared to similar magnesium-based reagents.
特性
分子式 |
C8H9BrZn |
|---|---|
分子量 |
250.4 g/mol |
IUPAC名 |
bromozinc(1+);1,2-dimethylbenzene-6-ide |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-7-5-3-4-6-8(7)2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
RXRQABFRPNUOLX-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C[C-]=C1C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


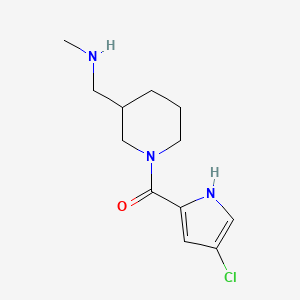
![2-Methylthiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B14892325.png)
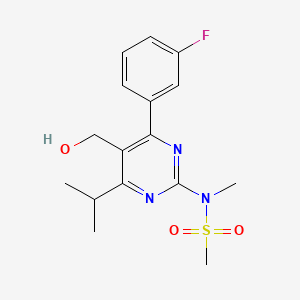
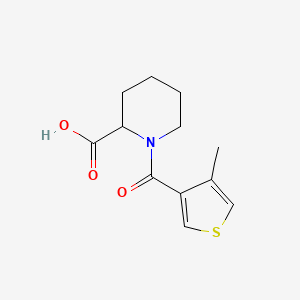
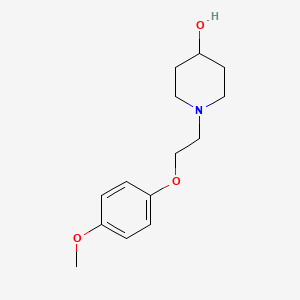
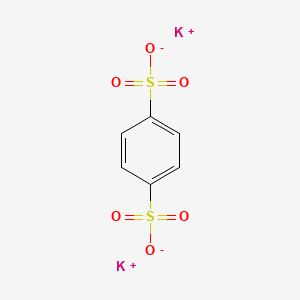
![2-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14892347.png)


![7-Methoxy-3,4,5,6-tetrahydro-2H-benzo[b][1,5]oxazocine](/img/structure/B14892382.png)
